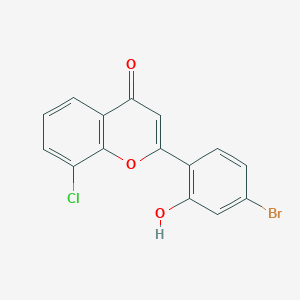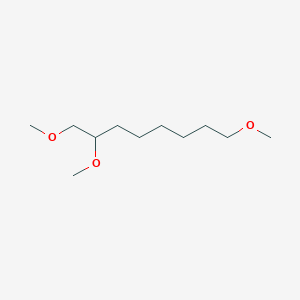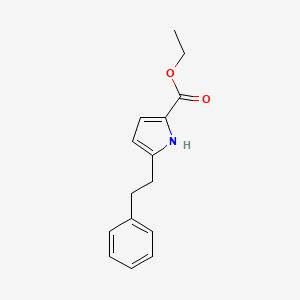
5-phenethyl-1H-pyrrole-2-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenethyl-1H-pyrrole-2-carboxylic acid ethyl ester is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenethyl-1H-pyrrole-2-carboxylic acid ethyl ester can be achieved through several methods. One common approach involves the esterification of 5-phenethyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the use of pyrrolylmagnesium bromide or pyrrolyllithium, which reacts with ethyl chloroformate to form the desired ester . This method requires careful control of reaction conditions to avoid side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of immobilized catalysts, such as lipases, can enhance the efficiency of the esterification process by providing selectivity and reusability .
Analyse Des Réactions Chimiques
Types of Reactions
5-phenethyl-1H-pyrrole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Applications De Recherche Scientifique
5-phenethyl-1H-pyrrole-2-carboxylic acid ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-phenethyl-1H-pyrrole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: Similar structure but with methyl groups at positions 3 and 5.
1H-Pyrrole-2-carboxylic acid, 4,5-dimethyl-, ethyl ester: Similar structure but with methyl groups at positions 4 and 5.
Uniqueness
5-phenethyl-1H-pyrrole-2-carboxylic acid ethyl ester is unique due to the presence of the phenethyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H17NO2 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
ethyl 5-(2-phenylethyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15(17)14-11-10-13(16-14)9-8-12-6-4-3-5-7-12/h3-7,10-11,16H,2,8-9H2,1H3 |
Clé InChI |
QPEDFBMPVSUHAK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(N1)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


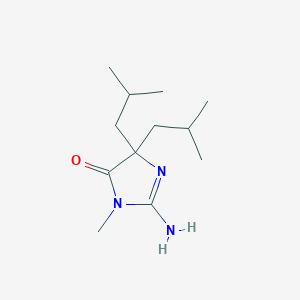
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanone](/img/structure/B13934316.png)
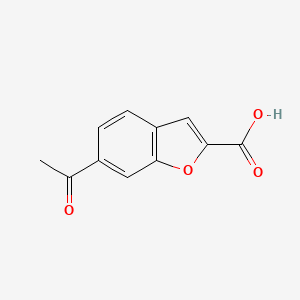
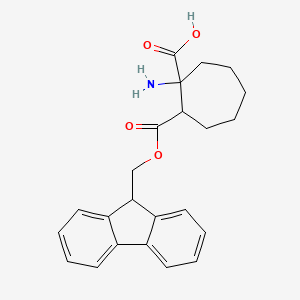
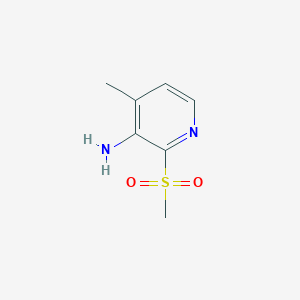
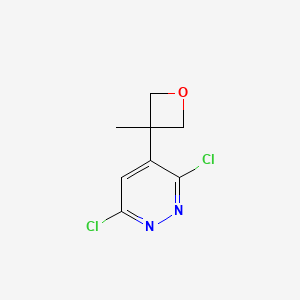
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)
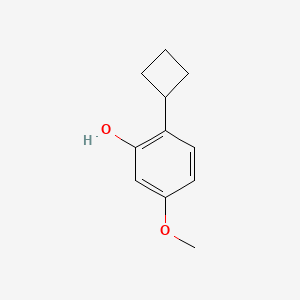
![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)
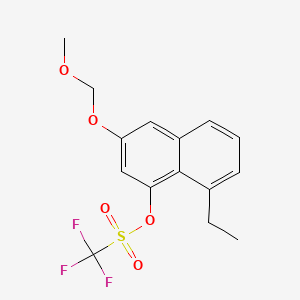
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane](/img/structure/B13934376.png)
